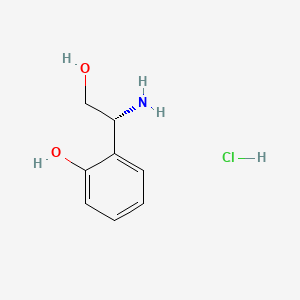
(2R)-2-amino-2-(2-hydroxyphenyl)ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-2-(2-hydroxyphenyl)ethan-1-ol hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which include an amino group, a hydroxyl group, and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(2-hydroxyphenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and an appropriate amine.
Condensation Reaction: The initial step involves a condensation reaction between 2-hydroxybenzaldehyde and the amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired amino alcohol.
Hydrochloride Formation: Finally, the amino alcohol is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to perform the condensation and reduction reactions in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain the pure compound.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-(2-hydroxyphenyl)ethan-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Various reduced derivatives.
Substitution Products: Substituted amino alcohols.
Scientific Research Applications
(2R)-2-amino-2-(2-hydroxyphenyl)ethan-1-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-(2-hydroxyphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-2-(2-methoxyphenyl)ethan-1-ol hydrochloride: Similar structure but with a methoxy group instead of a hydroxyl group.
(2R)-2-amino-2-(4-hydroxyphenyl)ethan-1-ol hydrochloride: Similar structure but with the hydroxyl group in a different position on the phenyl ring.
(2R)-2-amino-2-(2-hydroxyphenyl)propan-1-ol hydrochloride: Similar structure but with an additional methyl group on the carbon chain.
Uniqueness
The uniqueness of (2R)-2-amino-2-(2-hydroxyphenyl)ethan-1-ol hydrochloride lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H12ClNO2 |
|---|---|
Molecular Weight |
189.64 g/mol |
IUPAC Name |
2-[(1R)-1-amino-2-hydroxyethyl]phenol;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c9-7(5-10)6-3-1-2-4-8(6)11;/h1-4,7,10-11H,5,9H2;1H/t7-;/m0./s1 |
InChI Key |
XBUPOJYVVRPHMR-FJXQXJEOSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CO)N)O.Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















